9-SAHSA

Diabetes Research Insulin Secretion Islet Biology

9-SAHSA is the validated, isomer-specific FAHFA standard for GSIS research. Unlike 5-SAHSA or 13-SAHSA, only 9-SAHSA demonstrates significant potentiation of GSIS in primary human islets—making it the essential positive control for β-cell assays. Its branch position at C9 and stearic acid chain confer distinct activity; substituting 9-PAHSA or positional isomers invalidates experiments. As a low-abundance serum lipid, accurate LC-MS/MS quantification demands this high-purity authentic standard. For diet studies, 9-SAHSA levels are specifically elevated by dietary stearate, distinct from 9-PAHSA regulation. Procure the definitive reference for FAHFA pharmacology and lipidomics.

Molecular Formula C36H70O4
Molecular Weight 566.9 g/mol
CAS No. 1895916-79-6
Cat. No. B593278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-SAHSA
CAS1895916-79-6
Synonyms9-[(1-oxooctadecyl)oxy]-octadecanoic acid
Molecular FormulaC36H70O4
Molecular Weight566.9 g/mol
Structural Identifiers
InChIInChI=1S/C36H70O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-25-29-33-36(39)40-34(30-26-22-19-10-8-6-4-2)31-27-23-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38)
InChIKeyNQJLCZWOOVLQNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-SAHSA (CAS 1895916-79-6) – Chemical Classification and Endogenous Profile


9-SAHSA (9-[(1-oxooctadecyl)oxy]-octadecanoic acid, CAS 1895916-79-6) is a member of the Fatty Acid Ester of Hydroxy Fatty Acid (FAHFA) family, specifically the stearic acid hydroxy stearic acid (SAHSA) subfamily [1]. It is an endogenous lipid formed by the esterification of stearic acid at the 9th carbon of hydroxy stearic acid, belonging to a class of compounds that correlate with metabolic health [2]. As an endogenous signaling lipid, its circulating levels are influenced by diet and metabolic state [3].

Why 9-SAHSA (CAS 1895916-79-6) Cannot Be Replaced by Other FAHFA Isomers


The FAHFA family exhibits profound isomer-specific biological activity, making generic substitution of 9-SAHSA with structurally related analogs such as 9-PAHSA, 5-SAHSA, or 13-SAHSA scientifically invalid. The ester bond's branch point position (e.g., 5-, 9-, or 13-) on the hydroxy fatty acid backbone dictates distinct interactions with cellular targets, leading to divergent functional outcomes [1]. Similarly, the acyl chain composition—stearic acid in 9-SAHSA versus palmitic acid in 9-PAHSA—further differentiates their physiological and pharmacological profiles [2]. Therefore, experimental design and procurement require precise selection of the specific FAHFA isomer, as demonstrated by the quantitative functional differences detailed below.

9-SAHSA (CAS 1895916-79-6) – Quantitative Differentiation Evidence


9-SAHSA Isomer-Specific Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets

In a direct head-to-head comparison, 9-SAHSA demonstrated a statistically significant potentiation of glucose-stimulated insulin secretion (GSIS) in primary human islets, an effect not observed with the 5-SAHSA isomer under identical conditions [1].

Diabetes Research Insulin Secretion Islet Biology

9-SAHSA Demonstrates Superior GSIS Potentiation in Human Islets Compared to 13-SAHSA

9-SAHSA and 13-SAHSA were tested head-to-head for their ability to potentiate GSIS in human islets. 9-SAHSA consistently enhanced GSIS, whereas 13-SAHSA exhibited a diminished or non-significant effect [1].

Diabetes Research Insulin Secretion Islet Biology

Serum 9-SAHSA Exhibits Differential Regulation by Dietary Saturated Fatty Acids Compared to 9-PAHSA

In a cross-study comparison of human cohorts, dietary overfeeding with saturated fatty acids (SFA) significantly increased serum levels of total FAHFAs [1]. A separate study showed that dietary supplementation with palmitic acid (PA) and stearic acid (SA) differentially regulated individual FAHFA species in bovine milk, with 9-SAHSA levels increasing 2.7-fold with SA supplementation, while 9-PAHSA was unaffected by SA but increased with PA [2].

Nutritional Science Metabolism Biomarker Discovery

9-SAHSA is a Relatively Low-Abundance Endogenous FAHFA Compared to 9-OAHSA and 9-POHSA

A quantitative analysis of endogenous FAHFAs in healthy human subjects revealed that 9-OAHSA and 9-POHSA are major species, while 9-SAHSA is among the less abundant FAHFAs detected [1]. This low endogenous abundance means that its measurement requires highly sensitive and specific analytical methods, and that any experimental manipulation may have a more pronounced effect.

Analytical Chemistry Lipidomics Biomarker Validation

9-SAHSA (CAS 1895916-79-6) – Validated Research and Industrial Application Scenarios


Islet Biology and Insulin Secretion Studies Requiring Isomer-Specific Positive Control

Researchers investigating glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells or human islets should select 9-SAHSA as a validated, active FAHFA positive control. Its robust and statistically significant potentiation of GSIS has been demonstrated in primary human islets, unlike other SAHSA isomers like 5-SAHSA and 13-SAHSA [1]. This makes it an essential tool for benchmarking FAHFA activity and validating experimental systems.

Lipidomics and Biomarker Discovery Assays Requiring Accurate Quantification of Low-Abundance FAHFAs

For studies quantifying the FAHFA lipidome in human or animal serum, authentic 9-SAHSA standards are indispensable. Due to its status as a low-abundance species compared to major FAHFAs like 9-OAHSA, accurate identification and quantification are highly dependent on a high-purity reference standard to avoid misidentification and ensure data integrity in HPLC-MS/MS workflows [2].

Metabolic and Nutritional Studies Investigating Dietary Fatty Acid Effects

Studies examining how specific dietary fatty acids (e.g., stearic acid vs. palmitic acid) influence the endogenous synthesis of bioactive lipids should utilize 9-SAHSA. Research shows that its levels are specifically elevated by dietary stearate, a regulatory pattern distinct from that of 9-PAHSA [3]. This specificity makes it a critical analyte for dissecting the metabolic fates of different saturated fats.

FAHFA Structure-Activity Relationship (SAR) Studies Focused on Branch-Point Position

In medicinal chemistry or pharmacology programs exploring the therapeutic potential of FAHFAs, 9-SAHSA is a critical comparator molecule. Direct head-to-head studies have established that the position of the ester branch (e.g., 9- vs. 5- vs. 13-) dictates functional outcomes like insulin secretion [1]. Therefore, 9-SAHSA is an essential component of any SAR panel designed to dissect the molecular determinants of FAHFA bioactivity.

Technical Documentation Hub

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